Cas no 921876-86-0 (N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide)

N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide
- N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide
- N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide
- F2258-1063
- N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide
- AKOS004975053
- 921876-86-0
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- Inchi: 1S/C21H22ClN3O2S/c22-18-8-6-17(7-9-18)12-23-20(27)14-25-19(15-26)13-24-21(25)28-11-10-16-4-2-1-3-5-16/h1-9,13,26H,10-12,14-15H2,(H,23,27)
- InChI Key: MZCUXBYSCBVRMW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(CN1C(=NC=C1CO)SCCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 415.1121258g/mol
- Monoisotopic Mass: 415.1121258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 92.4Ų
N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2258-1063-10mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-2mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-3mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-50mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-20μmol |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-20mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-40mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-5mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-2μmol |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2258-1063-5μmol |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide |
921876-86-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide
Comprehensive Overview of N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide (CAS No. 921876-86-0)
The compound N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide (CAS No. 921876-86-0) is a highly specialized imidazole derivative with a unique molecular structure. Its sulfanyl and hydroxymethyl functional groups contribute to its potential applications in pharmaceutical research and organic synthesis. This compound has garnered attention due to its structural complexity and the growing interest in heterocyclic compounds for drug discovery.
In recent years, the demand for imidazole-based compounds has surged, driven by their versatility in medicinal chemistry. Researchers are particularly interested in derivatives like N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide due to their potential bioactive properties. The presence of a chlorophenyl moiety enhances its lipophilicity, which is critical for membrane permeability in drug design. This aligns with current trends in small-molecule therapeutics, where optimizing pharmacokinetics is a priority.
The synthesis of CAS No. 921876-86-0 involves multi-step organic reactions, including thioether formation and amide coupling. These processes are often explored in academic and industrial settings to develop novel pharmacophores. Given the rise of AI-driven drug discovery, compounds like this are frequently studied for their structure-activity relationships (SAR). Computational tools, such as molecular docking, are increasingly used to predict interactions with biological targets, making this compound relevant to modern cheminformatics.
Another area of interest is the compound’s potential role in enzyme inhibition. Imidazole derivatives are known to interact with enzymes like cytochrome P450, which is pivotal in drug metabolism. This connection has sparked discussions in precision medicine circles, where personalized treatment strategies rely on understanding compound-enzyme interactions. The hydroxymethyl group in this molecule may also offer opportunities for further derivatization, a key focus in fragment-based drug design.
From a commercial perspective, CAS No. 921876-86-0 is primarily utilized by research laboratories and pharmaceutical companies. Its niche applications make it a valuable reference material for studies on sulfur-containing heterocycles. As the industry shifts toward green chemistry, synthetic routes for such compounds are being optimized to reduce environmental impact—a topic frequently searched in sustainable chemistry forums.
In summary, N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-(2-phenylethyl)sulfanyl-1H-imidazol-1-ylacetamide represents a compelling case study in medicinal chemistry and organic synthesis. Its structural features and potential applications align with cutting-edge research trends, ensuring its relevance in both academic and industrial contexts. For researchers exploring imidazole scaffolds or sulfur-based functionalities, this compound offers a rich avenue for investigation.
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